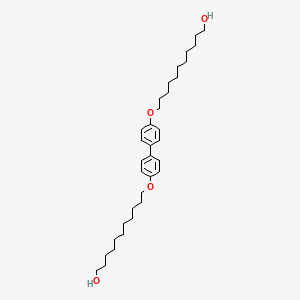

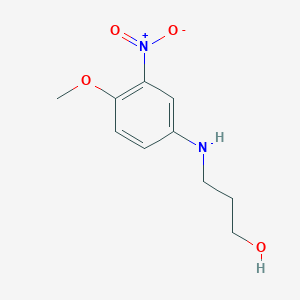

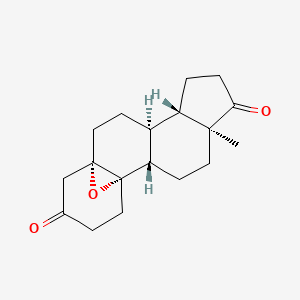

![molecular formula C60H108O8 B1258716 [2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate CAS No. 5960-06-5](/img/structure/B1258716.png)

[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sorbitan trioleate, also known as sorbester P37 or span 85, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Sorbitan trioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sorbitan trioleate is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Epoxidation Reactions

One of the primary scientific applications of the compound involves epoxidation reactions. Researchers Lie Ken Jie and Pasha (1998) demonstrated the epoxidation of the double bond in various fatty esters, including compounds similar to 2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl (E)-octadec-9-enoate. They achieved high yields (85-99%) of the epoxy derivatives, which were then isolated by solvent extraction (Lie Ken Jie & Pasha, 1998).

Synthesis of Oxygenated Fatty Acid Esters

In another study, Pasha and Ahmad (1993) explored the synthesis of oxygenated fatty acid esters from similar compounds. They described various reactions yielding different products, such as oxo fatty esters, and established the structures through chemical derivatization and spectral characterization (Pasha & Ahmad, 1993).

Oxidation Reactions

Oxidation reactions of acetylenic fatty esters were studied by Jie, Pasha, and Alam (1997). They investigated the reaction of methyl undec-10-ynoate with selenium dioxide/tert-butyl hydroperoxide, leading to various oxidized products. Similar processes could apply to the compound , providing insights into potential oxidation pathways (Jie, Pasha, & Alam, 1997).

Nuclear Magnetic Resonance Properties

A study by Lie Ken Jie, Pasha, and Alam (1997) on the nuclear magnetic resonance properties of all geometrical isomers of conjugated linoleic acids, including compounds structurally related to the compound , offers insights into its potential characterization and analysis techniques (Lie Ken Jie, Pasha, & Alam, 1997).

Phase Equilibria in Different Environments

Perko, Knez, and Škerget (2012) researched the phase equilibria of similar compounds in different environments, such as carbon dioxide and sulfur hexafluoride. This study could inform the stability and behavior of the compound in various solvents and conditions (Perko, Knez, & Škerget, 2012).

Propiedades

Número CAS |

5960-06-5 |

|---|---|

Nombre del producto |

[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate |

Fórmula molecular |

C60H108O8 |

Peso molecular |

957.5 g/mol |

Nombre IUPAC |

[2-[4-hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+ |

Clave InChI |

PRXRUNOAOLTIEF-WUOFIQDXSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Sinónimos |

Arlacel 85 sorbitan trioleate Span 85 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

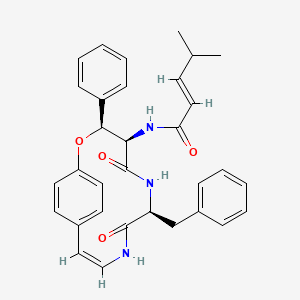

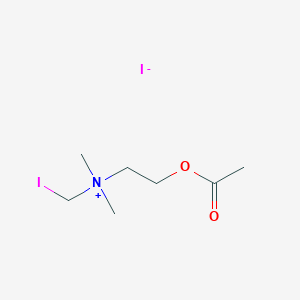

![2-(2-Methoxyanilino)-8-[(3-methyl-1-piperidinyl)-oxomethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1258633.png)

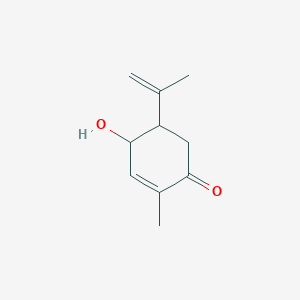

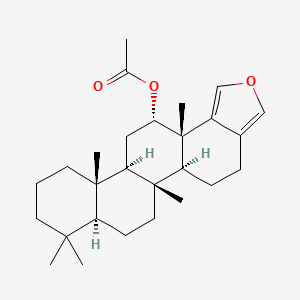

![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)